1-(3-Dimethylaminopropoxy)benzotriazole
Description
1-(3-Dimethylaminopropoxy)benzotriazole is a benzotriazole derivative characterized by a dimethylaminopropoxy (-O-(CH₂)₃-N(CH₃)₂) substituent attached to the benzotriazole core. The benzotriazole moiety (C₆H₄N₃) is a bicyclic aromatic system with two fused rings, conferring stability and diverse reactivity.
Properties
CAS No. |
73941-87-4 |
|---|---|
Molecular Formula |
C17H24N4O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yloxy)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H16N4O.C6H8O7/c1-14(2)8-5-9-16-15-11-7-4-3-6-10(11)12-13-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7H,5,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
TYIXLWWCOSKKNX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCON1C2=CC=CC=C2N=N1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCON1C2=CC=CC=C2N=N1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
1-(3-dimethylaminopropoxy)benzotriazole 1-(gamma-dimethylaminopropoxy)benzotriazole DAPBT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Benzotriazole Derivatives
Structural and Physicochemical Comparisons
Table 1: Substituent Effects on Benzotriazole Derivatives
Key Observations :
- The dimethylaminopropoxy group enhances water solubility compared to nonpolar substituents like nonyloxymethyl .
- Positional isomerism (e.g., 1- vs. 2-substituted benzotriazoles) significantly affects electronic properties, as seen in NMR chemical shifts (Δδ >100 ppm for 1- vs. 2-trimethoxysilylmethyl analogs) .
Key Observations :
- Microwave-assisted synthesis () improves yields (e.g., 75% vs.
- Nucleophilic substitution at the benzotriazolyl moiety is a common strategy, leveraging its leaving-group capability ().
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